5-Bromothiazole-2-sulfinicacid
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Overview
Description
5-Bromothiazole-2-sulfinicacid is a heterocyclic organic compound that features a thiazole ring substituted with a bromine atom at the 5-position and a sulfinic acid group at the 2-position. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The unique structure of this compound makes it a valuable compound in various scientific research and industrial applications.
Preparation Methods
The synthesis of 5-Bromothiazole-2-sulfinicacid typically involves several steps, including bromination and sulfonation reactions. One common method starts with the bromination of thiazole to introduce the bromine atom at the 5-position. Industrial production methods often involve optimizing these reactions to achieve high yields and purity, making the process scalable for large-scale production .
Chemical Reactions Analysis
5-Bromothiazole-2-sulfinicacid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form thiazole derivatives with different functional groups.
Substitution: The bromine atom at the 5-position can undergo nucleophilic substitution reactions, leading to the formation of various derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include sulfonic acids, reduced thiazole derivatives, and substituted thiazole compounds .
Scientific Research Applications
5-Bromothiazole-2-sulfinicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-Bromothiazole-2-sulfinicacid involves its interaction with various molecular targets and pathways. The sulfinic acid group can participate in redox reactions, affecting cellular oxidative stress levels. The bromine atom can enhance the compound’s ability to interact with biological macromolecules, potentially leading to the inhibition of key enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
5-Bromothiazole-2-sulfinicacid can be compared with other thiazole derivatives such as:
5-Bromothiazole: Lacks the sulfinic acid group, making it less reactive in redox reactions.
Thiazole-2-sulfinicacid: Lacks the bromine atom, which may reduce its biological activity.
5-Bromo-2-chlorothiazole: Contains a chlorine atom instead of a sulfinic acid group, leading to different chemical and biological properties
The uniqueness of this compound lies in its combination of a bromine atom and a sulfinic acid group, which enhances its reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C3H2BrNO2S2 |
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Molecular Weight |
228.1 g/mol |
IUPAC Name |
5-bromo-1,3-thiazole-2-sulfinic acid |
InChI |
InChI=1S/C3H2BrNO2S2/c4-2-1-5-3(8-2)9(6)7/h1H,(H,6,7) |
InChI Key |
JUFVFWFJLXVEBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)S(=O)O)Br |
Origin of Product |
United States |
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